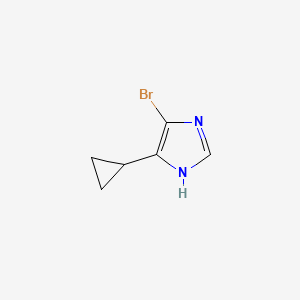
5-Bromo-4-cyclopropyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-cyclopropyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated precursor with a cyclopropylamine derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction can lead to different oxidation states of the imidazole ring .
Aplicaciones Científicas De Investigación
5-Bromo-4-cyclopropyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-cyclopropyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropyl-1H-imidazole: Lacks the bromine atom, leading to different reactivity and biological activity.
5-Bromo-1H-imidazole: Lacks the cyclopropyl group, affecting its chemical properties and applications.
4-Cyclopropyl-5-methyl-1H-imidazole: Contains a methyl group instead of bromine, resulting in different chemical behavior
Uniqueness
5-Bromo-4-cyclopropyl-1H-imidazole is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C6H7BrN2 |
|---|---|
Peso molecular |
187.04 g/mol |
Nombre IUPAC |
4-bromo-5-cyclopropyl-1H-imidazole |
InChI |
InChI=1S/C6H7BrN2/c7-6-5(4-1-2-4)8-3-9-6/h3-4H,1-2H2,(H,8,9) |
Clave InChI |
CJZZAOYDIIQZQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(N=CN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



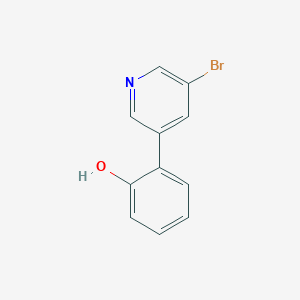
![1-[1-(Benzenesulfonyl)-1H-indol-2-yl]-3-methylbut-2-en-1-one](/img/structure/B13967770.png)

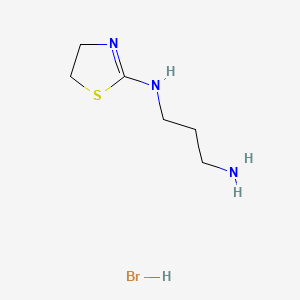



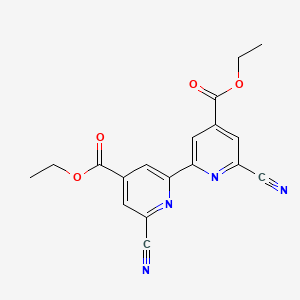
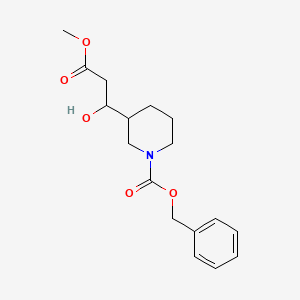


![N-[(2-amino-5-chloropyrimidin-4-yl)-[7-[4-(2-hydroxypropan-2-yl)pyridin-2-yl]-1-benzothiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13967823.png)
![Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]-](/img/structure/B13967837.png)
